molecular formula C18H18O7 B097670 Senepoxide CAS No. 17550-38-8

Senepoxide

Cat. No. B097670
CAS RN: 17550-38-8
M. Wt: 346.3 g/mol
InChI Key: WJYFLYDUGXWVMP-CVYDXHPNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Senepoxide is a cyclic ether compound that is commonly used in scientific research to study its mechanism of action and physiological effects. It is a highly reactive compound that has been synthesized using various methods, including acid-catalyzed cyclization of epoxides and ring-closing metathesis. Senepoxide has shown promising results in various studies, making it a potential candidate for future research.

Scientific Research Applications

1. Gene Therapy in Cerebral Gliomas

Senepoxide has been indirectly associated with the research in gene therapy for cerebral gliomas. In a lecture at the 17th meeting of the Spanish Society for Pediatric Neurosurgery (SENEP), Dr. Marta Izquierdo discussed new strategies in the treatment of cerebral gliomas by gene therapy, which could be relevant for understanding the broader context of Senepoxide's use in scientific research (Martínez-Lage, 2001).

2. Microwave Heating Processing in Biorefinery

Senepoxide's applications extend to the field of biorefinery. Microwave heating processing, as an alternative pretreatment in second-generation biorefinery, has been explored in a study supported by various institutions including SENAI/PR (Aguilar-Reynosa et al., 2017).

3. Antioxidant and Hepatoprotective Roles

Research on antioxidants and hepatoprotective roles, particularly involving Selenium Nanoparticles (SeNPs), provides insights that could be applied to Senepoxide. Studies indicate that SeNPs exhibit significant hepatoprotective potential and antioxidant capacities, which may offer parallels in understanding Senepoxide's applications in similar domains (Bai et al., 2020).

4. Polymerization Reactions

Senepoxide may have potential applications in polymerization reactions. Research on the ring-opening polymerization reactions of propylene oxide, catalyzed by porphyrin metal 3+ complexes, highlights a field where Senepoxide could be relevant (Chatterjee & Chisholm, 2013).

5. SUMOylation in Epilepsy and Sudden Death

Hyper-SUMOylation and its effects, as studied in the context of epilepsy and sudden death, are areas of research that could be relevant for understanding Senepoxide's applications. These studies focus on the role of SUMOylation in regulating ion channels and neuronal excitability (Qi et al., 2014).

properties

CAS RN

17550-38-8

Product Name

Senepoxide

Molecular Formula

C18H18O7

Molecular Weight

346.3 g/mol

IUPAC Name

[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate

InChI

InChI=1S/C18H18O7/c1-11(19)23-14-8-9-15-18(25-15,16(14)24-12(2)20)10-22-17(21)13-6-4-3-5-7-13/h3-9,14-16H,10H2,1-2H3/t14-,15+,16+,18+/m1/s1

InChI Key

WJYFLYDUGXWVMP-CVYDXHPNSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=C[C@H]2[C@@]([C@H]1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3

SMILES

CC(=O)OC1C=CC2C(C1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)OC1C=CC2C(C1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Senepoxide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Senepoxide
Reactant of Route 3
Reactant of Route 3
Senepoxide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Senepoxide
Reactant of Route 5
Senepoxide
Reactant of Route 6
Reactant of Route 6
Senepoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.